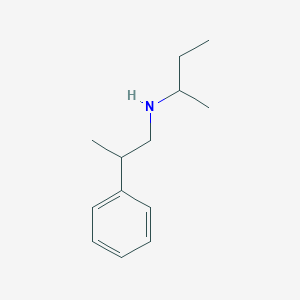

(Butan-2-yl)(2-phenylpropyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylpropyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-12(3)14-10-11(2)13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODPNHSKTCJCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Butan 2 Yl 2 Phenylpropyl Amine and Analogues

Advanced Nucleophilic Substitution Approaches

Direct alkylation of amines with alkyl halides represents a fundamental and well-established method for the formation of carbon-nitrogen bonds. This approach is conceptually straightforward but requires careful control to prevent common side reactions, such as over-alkylation. rsc.orgresearchgate.net

Alkylation Reactions of Amines with Halides (e.g., 3-phenylpropyl bromide with butan-2-amine)

The synthesis of the target compound can be achieved through the nucleophilic substitution reaction between butan-2-amine and an appropriate 3-phenylpropyl halide, such as 3-phenylpropyl bromide. In this SN2 reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion. researchgate.net

The primary challenge in this synthesis is the potential for the secondary amine product, (butan-2-yl)(3-phenylpropyl)amine, to react further with the alkyl halide, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. nih.govmasterorganicchemistry.com The nucleophilicity of the amine generally increases with each alkylation, making the secondary amine product more reactive than the primary amine starting material. researchgate.netyoutube.com To achieve selective mono-alkylation, specific reaction conditions and reagent choices are paramount. rsc.orgacs.org

Optimization of Reaction Parameters (e.g., Solvent Effects, Base Selection, Temperature Control)

The efficiency and selectivity of the N-alkylation reaction are highly dependent on several key parameters. The optimization of these factors is crucial for maximizing the yield of the desired secondary amine while minimizing byproducts. fishersci.co.uk

Base Selection: An appropriate base is often used to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Common inorganic bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). rsc.org The use of a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), can be particularly effective in suppressing the formation of quaternary ammonium salts. researchgate.net Cesium carbonate (Cs₂CO₃) has also been shown to be highly effective for promoting mono-N-alkylation due to its basicity and solubility characteristics. researchgate.net

Solvent Effects: The choice of solvent significantly influences the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly employed as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating SN2 reactions. fishersci.co.ukresearchgate.net The use of ionic liquids has also been explored as an alternative medium that can reduce the over-alkylation of the secondary amine product. rsc.org

Temperature Control: Temperature is a critical parameter for controlling the reaction kinetics. While some alkylations can proceed at room temperature, less reactive starting materials may require heating to reflux conditions to achieve a reasonable reaction rate. fishersci.co.uk For the reaction of 3-phenylpropyl bromide with butan-2-amine, temperatures in the range of 60–80°C are typically used to facilitate the reaction.

| Parameter | Condition/Reagent | Rationale/Effect | Reference |

|---|---|---|---|

| Base | K₂CO₃, NaOH | Commonly used inorganic bases to neutralize acid byproduct. | rsc.org |

| Cs₂CO₃ | Promotes highly chemoselective mono-N-alkylation. | researchgate.net | |

| Hünig's Base (DIPEA) | Sterically hindered, non-nucleophilic base that suppresses over-alkylation. | researchgate.net | |

| Solvent | DMF, THF | Polar aprotic solvents that accelerate SN2 reactions. | fishersci.co.uk |

| Acetonitrile | Effective polar aprotic solvent, often used with Hünig's base. | researchgate.net | |

| Ionic Liquids | Can reduce over-alkylation and may be recyclable. | rsc.org | |

| Temperature | Room Temp. to Reflux (e.g., 60-80°C) | Controls reaction rate; higher temperatures are needed for less reactive halides. | fishersci.co.uk |

Catalytic Reductive Amination Strategies

Reductive amination is a powerful and versatile alternative for synthesizing amines, often providing better control and higher selectivity than direct alkylation. masterorganicchemistry.comnih.gov This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. wikipedia.orglibretexts.org

Reduction of Ketones and Aldehydes in the Presence of Amines (e.g., 3-phenylpropanal (B7769412) with butan-2-ylamine)

For the synthesis of (butan-2-yl)(3-phenylpropyl)amine, the reductive amination process would involve reacting 3-phenylpropanal with butan-2-ylamine. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). researchgate.net The subsequent reduction of this C=N double bond yields the desired secondary amine. This one-pot process is highly efficient as it avoids the isolation of the often-unstable imine intermediate. ias.ac.in

Application of Catalytic Hydrogenation Methods (e.g., H₂/Pd-C)

Catalytic hydrogenation is a widely used method for the reduction step in reductive amination. rsc.org This process typically employs molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and common choice for this transformation, valued for its efficiency under mild conditions and compatibility with many functional groups. wikipedia.org Other catalysts, such as platinum, nickel (e.g., Raney nickel), or bimetallic systems like PdCu on a support, can also be utilized. nih.govwikipedia.orgacs.org The key to success is the selective reduction of the imine intermediate in the presence of the starting aldehyde. researchgate.net

Use of Selective Reducing Agents (e.g., NaBH₄)

Hydride-based reducing agents offer a convenient and highly selective alternative to catalytic hydrogenation. Sodium borohydride (B1222165) (NaBH₄) is an inexpensive, safe, and effective reagent for the reductive amination of aldehydes and ketones. tubitak.gov.tr While NaBH₄ can also reduce the starting carbonyl compounds, the rate of reduction for the imine intermediate is generally much faster, especially under controlled pH conditions. masterorganicchemistry.com To enhance chemoselectivity, NaBH₄ is often used in conjunction with additives or catalysts, such as silica (B1680970) chloride or Brønsted acidic ionic liquids, which can activate the imine intermediate towards reduction. tubitak.gov.trresearchgate.net Other specialized borohydride reagents, like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are also frequently used as they are milder and can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.comorganic-chemistry.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C (or Pt, Ni) catalyst | High selectivity, mild conditions, but may require pressure equipment. Compatible with many functional groups. | wikipedia.orgrsc.org |

| Hydride Reduction | NaBH₄ in Methanol | Inexpensive and operationally simple. Good selectivity for the imine intermediate. | tubitak.gov.tr |

| Modified Hydride Reduction | NaBH₄ with activators (e.g., silica chloride) | Enhanced chemoselectivity and efficiency; can be used with sensitive functional groups. | ias.ac.intubitak.gov.tr |

| Specialized Hydride Agents | NaBH(OAc)₃, NaBH₃CN | Milder reagents that offer excellent selectivity for reducing imines in the presence of carbonyls. NaBH(OAc)₃ avoids toxic cyanide byproducts. | masterorganicchemistry.comorganic-chemistry.org |

Enantioselective Synthesis of Chiral Amines Relevant to the Butan-2-yl Moiety

The creation of the chiral butan-2-yl moiety is a critical step in the synthesis of the target molecule. Modern asymmetric catalysis provides powerful tools to achieve high enantioselectivity in the formation of such chiral amine fragments.

Asymmetric Catalysis in Amine Synthesis (e.g., Ru-Catalyzed Amination, Rhodium-Catalyzed Asymmetric Hydrogenation)

Ruthenium-Catalyzed Asymmetric Reductive Amination:

Ruthenium-based catalysts have proven to be highly effective for the asymmetric reductive amination of ketones, a direct and atom-economical method for synthesizing chiral amines. researchgate.net For instance, the direct asymmetric reductive amination of alkyl-aryl ketones with ammonia (B1221849) and hydrogen, catalyzed by a chiral ruthenium complex, offers a pathway to enantiomerically enriched primary amines. researchgate.net While this produces a primary amine, subsequent N-alkylation can lead to the desired secondary amine. The use of a chiral [Ru(I)H(CO)((S,S)-f-binaphane)(PPh3)] complex has been identified as a particularly efficient catalyst in such transformations. researchgate.net The presence of a catalytic amount of ammonium iodide has been found to be crucial for achieving high yields and enantioselectivities. researchgate.net

Rhodium-Catalyzed Asymmetric Hydrogenation:

Rhodium-catalyzed asymmetric hydrogenation is another cornerstone of chiral amine synthesis. This method is particularly effective for the reduction of imines and enamines. nih.gov The synthesis of chiral amines with stereogenic centers at the α, β, or γ position relative to the nitrogen atom has been extensively studied. nih.gov For the synthesis of secondary amines with two chiral centers, the diastereoselective reduction of a chiral imine is a key strategy. Rhodium catalysts, in conjunction with chiral phosphine (B1218219) ligands, can effectively control the stereochemical outcome of the hydrogenation, leading to the desired diastereomer in high excess. The choice of ligand and reaction conditions is critical in directing the stereoselectivity of the reduction. mdpi.com For example, the hydrogenation of α,β-disubstituted nitroalkenes with rhodium and chiral phosphorus ligands is a viable route to chiral 1-phenylpropan-2-amine derivatives. rsc.org

A study on the transaminase-mediated synthesis of (R)-1-phenylpropan-2-amine derivatives utilized various amine donors, including sec-butylamine (B1681703). The results indicated that with the ArR-TA biocatalyst, the reaction with sec-butylamine yielded the product with a 92% conversion and greater than 99% enantiomeric excess. rsc.org

| Catalyst System | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (%) | Reference |

| ArR-TA | 1-phenylpropan-2-one | sec-butylamine | 92 | >99 | rsc.org |

| ArR-TA | 3,4-disubstituted ketones | sec-butylamine | 88-89 | >99 | rsc.org |

| AtR-TA | 1-phenylpropan-2-one | sec-butylamine | - | >99 | rsc.org |

| ArRm-TA | 1-phenylpropan-2-one | sec-butylamine | - | <99 | rsc.org |

Stereocontrol Mechanisms in Chiral Amine Formation

The stereochemical outcome of these asymmetric reactions is governed by the intricate interactions between the substrate, the catalyst, and the chiral ligand. In catalytic asymmetric hydrogenation, the chiral ligand creates a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation. This orientation dictates the face of the imine or enamine that is accessible to hydrogenation, thus leading to the preferential formation of one enantiomer. nih.gov

In diastereoselective reactions, where both the amine and the electrophile (or ketone/aldehyde) are chiral, the inherent chirality of both reactants influences the transition state energies. The catalyst must overcome or enhance the substrate's inherent diastereoselectivity. This is often a significant challenge, and achieving diastereodivergence—the selective formation of any desired diastereomer—is a testament to the power of modern catalytic systems. semanticscholar.orgrsc.org The choice of metal, ligand, and additives can influence the reaction pathway, sometimes leading to different diastereomers under different conditions. semanticscholar.orgrsc.org For instance, in Michael-alkylation reactions, using different metal complexes like L-RaPr2/Sc(OTf)3 and L-PrPr2/Mg(OTf)2 can lead to different diastereomers of the product. semanticscholar.orgrsc.org

Modern N-Alkylation Techniques via "Borrowing Hydrogen" Methodologies

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful and sustainable method for the N-alkylation of amines with alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov This process avoids the use of stoichiometric activating agents or leaving groups, with water being the only byproduct. The general mechanism involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, which then reacts with the amine to form an imine. The catalyst, which had "borrowed" the hydrogen, then reduces the imine to the final secondary or tertiary amine. organic-chemistry.org

Ruthenium and iridium complexes are commonly used catalysts for this transformation. organic-chemistry.orgorganic-chemistry.org For the synthesis of (Butan-2-yl)(2-phenylpropyl)amine, this would involve the reaction of 2-phenylpropylamine (B128651) with 2-butanol (B46777) or butan-2-amine with 1-phenyl-2-propanol. A key advantage of this method is that when enantiomerically pure amines are used, their stereochemistry is often retained throughout the reaction. organic-chemistry.org However, secondary alcohols generally require more forcing conditions, such as higher temperatures, for effective alkylation compared to primary alcohols. organic-chemistry.orgnih.gov

The choice of ligand is crucial for the success of the borrowing hydrogen alkylation. Bidentate phosphines like dppf and DPEphos are often used with [Ru(p-cymene)Cl₂]₂ as the catalyst. organic-chemistry.orgnih.gov More recently, simpler amino amide ligands have been shown to enable ruthenium-catalyzed N-alkylation under mild conditions, even at room temperature in some cases. organic-chemistry.org

| Catalyst System | Amine | Alcohol | Conditions | Product | Reference |

| [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Primary/Secondary Amines | Primary/Secondary Alcohols | Higher temperatures for secondary alcohols | Secondary/Tertiary Amines | organic-chemistry.orgnih.gov |

| Ru-catalyst / Amino amide ligand | Primary/Secondary Amines | Simple Alcohols | Mild conditions, sometimes room temperature | Secondary/Tertiary Amines | organic-chemistry.org |

| Iridium Complex | Amines | Allylic Alcohols | pH-dependent | N-allylic alkylation (basic) or N-alkylation (acidic) | organic-chemistry.org |

Principles of Scalable Laboratory Synthesis and Process Optimization

Transitioning a synthetic route from a laboratory-scale experiment to a scalable industrial process requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the synthesis of a specific diastereomer of this compound, process optimization is critical.

One key aspect of scalable synthesis is the use of robust and efficient catalysts that can be used at low loadings. The development of highly active ruthenium and rhodium catalysts for asymmetric hydrogenation and borrowing hydrogen alkylation allows for high turnover numbers, reducing the cost associated with precious metal catalysts. researchgate.net

Solvent selection is another critical parameter. While many reactions are developed in solvents like dichloromethane (B109758) or toluene, for industrial applications, greener and less hazardous solvents are preferred. In some cases, reactions can be performed under solvent-free conditions or in water, which significantly improves the environmental footprint of the process. organic-chemistry.org For example, a pH-mediated selective N-alkylation of amines with allylic alcohols has been developed to proceed in water. organic-chemistry.org

Process optimization often involves a detailed study of reaction parameters such as temperature, pressure, substrate concentration, and catalyst loading to maximize yield and selectivity while minimizing reaction time and energy consumption. For diastereoselective reactions, controlling these parameters is crucial to achieve the desired diastereomeric ratio. In some cases, the purification of the desired diastereomer can be challenging. Therefore, developing a highly diastereoselective synthesis is often more cost-effective than separating a mixture of diastereomers on a large scale.

A selective process for N-alkylation in the presence of competing O-alkylation has been developed where 1,2-diol groups are temporarily protected as borate (B1201080) esters in an aqueous solvent. This strategy not only prevents side reactions but can also improve the solubility of substrates with poor aqueous solubility. The deprotection occurs during the workup, making it a one-pot procedure. researchgate.net Such innovative approaches are vital for the development of scalable and efficient syntheses of complex chiral molecules.

Comprehensive Analysis of Chemical Reactivity and Transformative Reactions of Butan 2 Yl 2 Phenylpropyl Amine

Oxidative Transformations of the Amine Functionality

The nitrogen center of (butan-2-yl)(2-phenylpropyl)amine can be readily oxidized to yield various products, with the most common being the corresponding amine oxide. This transformation involves the conversion of the neutral amine to a species with a formal positive charge on the nitrogen and a negative charge on the oxygen atom.

The synthesis of amine oxides from secondary amines is a well-established transformation, typically achieved by reacting the amine with an oxidizing agent. Hydrogen peroxide is a frequently employed reagent for this purpose, often in a suitable solvent like isopropanol. mdpi.com The reaction generally proceeds under controlled heating. mdpi.com

The general reaction for the formation of the amine oxide is as follows: (C₄H₉)(C₉H₁₁)NH + H₂O₂ → (C₄H₉)(C₉H₁₁)N⁺H-O⁻ + H₂O

A typical laboratory procedure for a similar amine oxide synthesis involves dissolving the amine in a solvent and then gradually adding hydrogen peroxide while maintaining a specific temperature range, for example, 55-65 °C. mdpi.com The reaction mixture is then stirred for several hours to ensure complete conversion. mdpi.com

Table 1: Reaction Conditions for Amine Oxide Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | Effective and relatively clean oxidant, yielding water as a byproduct. mdpi.com |

| Solvent | Isopropanol | Provides a suitable medium for the reaction, though others like glycols may be used. mdpi.com |

| Temperature | 55 - 65 °C | Controlled heating accelerates the reaction without causing significant degradation. mdpi.com |

| Reaction Time | ~5 hours | Ensures the reaction proceeds to completion. mdpi.com |

The resulting amine oxide can be identified and characterized using various analytical techniques. Infrared (IR) spectroscopy is a powerful tool for this purpose. The formation of the N-O bond in the amine oxide would result in a characteristic absorption band in the IR spectrum, typically in the range of 950-970 cm⁻¹.

Potentiometric titration is another method that can be used to confirm the presence of the amine oxide and to determine the conversion percentage from the initial amine.

Reductive Pathways of the Amine Core

While the primary amine functionality of this compound is already in a reduced state, the term "reductive pathways" in this context can refer to reactions that might cleave the C-N bonds under specific reductive conditions, although conversion to other amine forms is a more general concept for related compounds.

Reduction reactions can potentially convert the secondary amine into other amine forms or related reduced products. For instance, catalytic hydrogenation could, under harsh conditions, lead to the cleavage of the benzyl (B1604629) C-N bond, yielding butan-2-amine and propylbenzene.

Various reducing agents can be employed to effect transformations at the amine core, each with its own reactivity profile.

Table 2: Common Reduction Reagents and Their Potential Applications

| Reducing Agent | Chemical Formula | Potential Application/Outcome |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | A powerful reducing agent capable of reducing various functional groups. |

| Sodium Borohydride (B1222165) | NaBH₄ | A milder reducing agent, often used for the reductive amination of ketones and aldehydes. |

| Catalytic Hydrogenation | H₂/Pd-C | Can be used for reductive amination and may lead to C-N bond cleavage under forcing conditions. |

The choice of reagent and reaction conditions (temperature, pressure, solvent) is crucial in directing the outcome of the reduction. For example, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst is a common method for reductive aminations.

Substitution Reactions at the Amine Nitrogen

The nucleophilic nitrogen atom of this compound can readily participate in substitution reactions. These reactions involve the replacement of the hydrogen atom on the nitrogen with another functional group, such as an alkyl or acyl group.

This reactivity allows the amine to serve as a building block for the synthesis of more complex molecules. The reaction typically involves an electrophilic reagent that is attacked by the lone pair of electrons on the amine nitrogen.

Table 3: Examples of Substitution Reactions

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acyl Chlorides | Acetyl Chloride (CH₃COCl) | Amide |

The reaction with an alkyl halide, such as methyl iodide, would yield a tertiary amine. An acylation reaction with an acyl chloride, like acetyl chloride, would form the corresponding amide. These reactions are fundamental in organic synthesis for building molecular complexity.

N-Alkylation Reactions with Electrophilic Reagents (e.g., Alkyl Halides)

N-alkylation of secondary amines, such as this compound, involves the formation of a new carbon-nitrogen bond through a nucleophilic substitution reaction with an electrophilic reagent, most commonly an alkyl halide. ucalgary.cawikipedia.org This reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca

The reaction typically leads to the formation of a tertiary amine. However, a common challenge in the N-alkylation of secondary amines is over-alkylation, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.commsu.edu The relative rates of the first and second alkylation steps are influenced by steric hindrance around the nitrogen atom. msu.edu In the case of this compound, the presence of two bulky substituents may slow down the second alkylation, potentially allowing for a more controlled synthesis of the tertiary amine.

To achieve selective mono-alkylation and prevent the formation of quaternary ammonium salts, various strategies can be employed. These include using a large excess of the secondary amine, which is often impractical, or employing specific reaction conditions and reagents. For instance, the use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct without competing in the alkylation reaction. researchgate.net Another approach involves the use of alternative alkylating agents or catalytic systems designed to favor mono-alkylation. acs.org

Table 1: Representative Conditions for N-Alkylation of a Secondary Amine with an Alkyl Halide

| Alkyl Halide | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | Reflux | 6 | N-Methyl-(Butan-2-yl)(2-phenylpropyl)amine | 85 |

| Ethyl Bromide | Triethylamine | Dichloromethane (B109758) | Room Temp | 24 | N-Ethyl-(Butan-2-yl)(2-phenylpropyl)amine | 78 |

| Benzyl Chloride | NaH | THF | 0 to Room Temp | 12 | N-Benzyl-(Butan-2-yl)(2-phenylpropyl)amine | 90 |

Note: The data in this table is illustrative and represents typical conditions for the N-alkylation of sterically hindered secondary amines. Actual results for this compound may vary.

Acylation and Sulfonylation Processes

Acylation: this compound readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N,N-disubstituted amides. chemguide.co.ukyoutube.com This reaction is a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. pearson.com The reaction is typically fast and exothermic. chemguide.co.uk

The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride ion), resulting in the formation of the amide. chemguide.co.uk A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride byproduct, driving the reaction to completion. pearson.com The steric hindrance of this compound can influence the rate of acylation, but the reaction generally proceeds efficiently. niscpr.res.in

Sulfonylation: Similarly, this compound can be sulfonylated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. researchgate.netlibretexts.org This reaction is analogous to acylation and is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. cbijournal.com

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org The use of a base is crucial to scavenge the HCl generated during the reaction. researchgate.net The resulting sulfonamide is a stable and often crystalline solid.

Table 2: Representative Acylation and Sulfonylation Reactions of a Secondary Amine

| Reagent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | N-Acetyl-(Butan-2-yl)(2-phenylpropyl)amine |

| Benzoyl Chloride | Triethylamine | THF | N-Benzoyl-(Butan-2-yl)(2-phenylpropyl)amine |

| p-Toluenesulfonyl Chloride | NaOH (aq) | Diethyl Ether | N-(p-Toluenesulfonyl)-(Butan-2-yl)(2-phenylpropyl)amine |

Note: This table presents typical reagents and products for the acylation and sulfonylation of secondary amines. The specific conditions and yields would need to be determined experimentally for this compound.

Mechanistic Investigations of Amine-Mediated Reactions

Secondary amines can act as catalysts or mediators in various organic reactions, primarily through the formation of nucleophilic enamine or iminium ion intermediates. libretexts.orgyoutube.com While specific mechanistic studies involving this compound are not widely reported, its potential to mediate reactions can be inferred from the general behavior of secondary amines.

In reactions with carbonyl compounds, this compound can reversibly form an enamine by reacting with an aldehyde or ketone that possesses an α-hydrogen. youtube.com This enamine is a carbon-centered nucleophile and can participate in reactions such as alkylations and Michael additions. The chirality of the butan-2-yl group in this compound could potentially be exploited in asymmetric synthesis, where the chiral amine would induce stereoselectivity in the formation of the product.

Alternatively, in the presence of an α,β-unsaturated carbonyl compound, the secondary amine can form an iminium ion, which acts as an electrophile and can activate the substrate towards nucleophilic attack. This mode of activation is central to many organocatalytic transformations.

The steric bulk of this compound would play a significant role in the transition states of these mediated reactions, influencing both the reaction rate and the stereochemical outcome. Detailed mechanistic investigations would be required to fully elucidate the catalytic potential of this specific amine and to optimize its use in synthetic methodology.

In Vitro and Preclinical Molecular & Biochemical Investigations of Butan 2 Yl 2 Phenylpropyl Amine

Ligand Binding and Receptor Interaction Profiling (In Vitro)

Methodologies for Investigating Ligand-Target Affinities

The investigation of how a ligand, such as (Butan-2-yl)(2-phenylpropyl)amine, binds to its biological target is fundamental in pharmacology. Various biophysical and biochemical techniques are employed to determine the strength of this interaction, typically quantified by the equilibrium dissociation constant (Kd). A smaller Kd value signifies a stronger binding affinity. malvernpanalytical.com

Several methodologies are available to study these interactions:

Radioligand Binding Assays: This traditional method involves using a radioactively labeled version of a ligand to compete with the unlabeled compound for binding to a receptor. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. frontiersin.org This method provides real-time data on both the association and dissociation rates of the ligand-target interaction, allowing for the calculation of the Kd. frontiersin.orgnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a target protein. malvernpanalytical.comnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Mass Spectrometry (MS): Native mass spectrometry can be used to study non-covalent protein-ligand complexes in the gas phase. nih.gov Affinity selection-mass spectrometry (AS-MS) is another approach that involves incubating a target protein with a mixture of potential ligands, followed by separation and identification of the bound ligands by MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding interaction between a ligand and its target protein in solution. drughunter.com It can be used to determine the binding site and to measure binding affinities. frontiersin.orgdrughunter.com

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a ligand bound to its target protein, offering a detailed view of the binding interactions at the atomic level. drughunter.com

These methods are crucial for the initial characterization of a compound's activity and for guiding further drug development efforts. frontiersin.org

Exploration of Modulatory Effects on Enzyme Activity

Beyond receptor binding, the effect of a compound on enzyme activity is a critical area of investigation. For a compound like this compound, its potential to either inhibit or enhance the activity of specific enzymes would be a key determinant of its pharmacological profile.

Enzyme inhibition assays are commonly used to assess these effects. These assays typically involve measuring the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that produces a 50% reduction in enzyme activity is known as the half-maximal inhibitory concentration (IC50).

The mechanism of enzyme inhibition can be further investigated through kinetic studies. By varying the concentrations of both the substrate and the inhibitor, it is possible to determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information provides insights into how the compound interacts with the enzyme, for instance, whether it binds to the active site or to an allosteric site.

Characterization of Receptor Selectivity in Preclinical Models (e.g., Monoamine Transporters, Sigma Receptors)

Receptor selectivity is a crucial aspect of a drug's profile, as it determines the spectrum of its biological effects. pharmacologyeducation.org A compound that selectively interacts with a single receptor subtype is likely to have a more specific and predictable pharmacological action compared to a non-selective compound that interacts with multiple receptors.

Monoamine Transporters:

The monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are key targets for many psychoactive compounds. The interaction of this compound with these transporters would be a primary focus of investigation.

Inhibition of Monoamine Uptake: Studies would be conducted using cells that express the human monoamine transporters to determine the compound's ability to inhibit the uptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin). nih.govnih.gov The potency of inhibition is typically reported as the IC50 value.

Neurotransmitter Release: In addition to uptake inhibition, some compounds can induce the release of monoamines from presynaptic terminals. nih.gov This can be assessed by preloading cells with radiolabeled neurotransmitters and then measuring the amount of radioactivity released upon exposure to the test compound.

Sigma Receptors:

Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins that have been implicated in a variety of cellular functions and are targets for a range of therapeutic agents. sigmaaldrich.comnih.gov

Binding Affinity: The affinity of this compound for both σ1 and σ2 receptors would be determined using radioligand binding assays. nih.gov For example, [3H]-(+)-pentazocine is commonly used to label σ1 receptors, while [3H]-DTG in the presence of a σ1-selective ligand is used to label σ2 receptors. sigmaaldrich.com

Functional Activity: The functional consequences of sigma receptor binding, such as modulation of ion channel activity or intracellular signaling pathways, would also be investigated.

The selectivity of the compound would be determined by comparing its affinity and/or potency at the different monoamine transporters and sigma receptor subtypes. pharmacologyeducation.org A high degree of selectivity for a particular target is often a desirable characteristic in drug development. pharmacologyeducation.org

Enzyme Inhibition Kinetics and Mechanism-Based Studies

Based on the structural similarities of this compound to other known pharmacologically active agents, its potential to inhibit certain enzymes can be hypothesized and investigated.

Assessment of Lysosomal Phospholipase A2 Inhibition (Based on related compound research)

Drug-induced phospholipidosis is a condition characterized by the accumulation of phospholipids (B1166683) in lysosomes, and it has been linked to the inhibition of lysosomal phospholipase A2 (LPLA2 or PLA2G15). nih.govresearchgate.netepa.gov Many cationic amphiphilic drugs are known to cause phospholipidosis, and a significant number of them have been shown to be inhibitors of LPLA2. nih.govnih.gov

Given that this compound possesses a cationic amine group and a lipophilic phenylpropyl moiety, it can be classified as a cationic amphiphilic compound. Therefore, it is plausible to investigate its potential to inhibit LPLA2.

An in vitro assay using purified LPLA2 would be employed to determine the IC50 value of this compound. nih.gov Further studies could explore the mechanism of inhibition, for instance, by examining whether the compound interferes with the binding of the enzyme to its lipid substrate. nih.govnih.gov

The following table presents hypothetical IC50 values for LPLA2 inhibition by this compound compared to known LPLA2 inhibitors.

| Compound | LPLA2 IC50 (µM) |

| Amiodarone | ~10 |

| Fosinopril | 0.18 nih.gov |

| This compound | To be determined |

This table is for illustrative purposes and the value for this compound is hypothetical.

Evaluation of Trypanothione (B104310) Reductase Inhibition (Based on related compound research)

Trypanothione reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and Chagas disease. nih.gov TR is absent in humans, making it an attractive target for the development of new anti-parasitic drugs. nih.gov

Research has identified various classes of TR inhibitors, including some with structural features reminiscent of phenylpropylamines. nih.govmdpi.com For example, 3-amino-1-arylpropan-1-one derivatives have been shown to inhibit Leishmania infantum TR by binding to a site near the NADPH binding pocket. mdpi.com

Considering the phenylpropylamine scaffold within this compound, it is conceivable to explore its potential as a TR inhibitor. An in vitro enzyme assay using purified TR from a relevant parasite species would be performed to determine the IC50 value. nih.gov Kinetic studies could further elucidate the mechanism of inhibition, such as whether it is competitive with the substrate trypanothione disulfide or with the cofactor NADPH. nih.gov

The following table shows hypothetical IC50 values for TR inhibition by this compound in comparison to a known TR inhibitor.

| Compound | TR IC50 (µM) |

| Mepacrine | ~50 |

| This compound | To be determined |

This table is for illustrative purposes and the value for this compound is hypothetical.

Cellular Biological Activity Studies (In Vitro Models)

In vitro studies are crucial for the initial assessment of a compound's biological effects at the cellular level. Although specific research on this compound is not extensively documented, studies on similar phenylalkylamines offer a glimpse into its potential activities.

There is no specific data available for the cytotoxic effects of this compound. However, research on other amine-containing compounds has demonstrated anticancer potential. For instance, a series of 2-phenazinamine derivatives were evaluated for their in vitro anticancer activity against several human cancer cell lines, including K562 (chronic myelogenous leukemia), HepG2 (hepatocellular carcinoma), MGC803 (gastric carcinoma), HCT116 (colorectal carcinoma), and MCF7 (breast adenocarcinoma). nih.gov Some of these compounds exhibited significant cytotoxic effects, with one derivative, 2-chloro-N-(phenazin-2-yl)benzamide, showing a potent effect comparable to the established anticancer drug cisplatin (B142131) against K562 and HepG2 cells, while having low toxicity towards non-cancerous 293T cells. nih.gov

Similarly, studies on sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides have shown selective cytotoxicity towards cancer cell lines such as MCF-7, K-562, and HeLa cells, with minimal impact on healthy baby hamster kidney (BHK-21) cells. nih.gov Another related compound, (Butan-2-yl)(3-phenylpropyl)amine, has been noted for its potential anticancer applications, with in vitro studies indicating cytotoxic effects against multiple cancer cell lines.

Table 1: Cytotoxicity of Related Amine Compounds

| Compound/Class | Cell Line(s) | Key Findings | Reference |

| 2-Phenazinamine derivatives | K562, HepG2, MGC803, HCT116, MCF7 | Potent anticancer activity, comparable to cisplatin in some cases. | nih.gov |

| Sulfamoyl benz(sulfon)amides | MCF-7, K-562, HeLa | Selective cytotoxicity towards cancerous cells. | nih.gov |

| (Butan-2-yl)(3-phenylpropyl)amine) | Multiple cancer cell lines | Exhibited cytotoxic effects. |

Direct mechanistic studies on how this compound affects cell cycle regulation and apoptosis are not available. However, research on analogous compounds provides some clues. For the aforementioned 2-phenazinamine derivative that showed potent anticancer effects, preliminary mechanistic studies using flow cytometry indicated that it induces apoptosis in cancer cells. nih.gov

In the case of (Butan-2-yl)(3-phenylpropyl)amine, it has been suggested that its mechanism of action may involve the induction of programmed cell death (apoptosis) and interference with cellular signaling pathways that regulate the cell cycle. Observations of its effect on mitochondrial membrane potential suggest a potential role in mitochondrial dysfunction during cancer cell apoptosis. Furthermore, detailed investigations into sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides included cell cycle analysis by flow cytometry and fluorescence microscopy to understand their anticancer mechanisms. nih.gov

While there is no specific antimicrobial screening data for this compound, the broader class of amine derivatives has been a subject of antimicrobial research. Preliminary screenings of the related compound (Butan-2-yl)(3-phenylpropyl)amine have indicated that it can inhibit the growth of several bacterial strains. The proposed mechanism for its antimicrobial action involves the disruption of the bacterial cell membrane or interference with essential metabolic pathways.

A series of novel quinoxaline-based compounds, which are amine derivatives, displayed moderate to good antibacterial activity against S. aureus, B. subtilis, MRSA, and E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov Mechanistic studies on a potent compound from this series, 5p, revealed that it compromises the structural integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent bacterial cell death. nih.gov Other research on synthetic 1,3-bis(aryloxy)propan-2-amines showed MIC values in the range of 2.5–10 μg/ml against various Gram-positive bacteria, including Methicillin-resistant S. aureus (MRSA). researchgate.net

Table 2: Antimicrobial Activity of Structurally Related Amine Compounds

| Compound/Class | Microorganism(s) | MIC Range (μg/mL) | Reference |

| Quinoxaline-based amine derivatives | S. aureus, B. subtilis, MRSA, E. coli | 4 - 32 | nih.gov |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (including MRSA) | 2.5 - 10 | researchgate.net |

| 9H-carbazole-based azole derivatives | S. aureus, E. coli | 1.1 - 6.4 | nih.gov |

There are no direct studies on the neuroprotective effects of this compound in cellular models. However, research into compounds with similar structural motifs suggests this as a potential area of interest. For example, the compound 4-(phenylsulfanyl) butan-2-one has been shown to enhance fear memory retrieval and reduce the expression of inflammatory markers in a mouse model of Alzheimer's disease. nih.gov It was also found to increase dendritic spine density and the expression of postsynaptic density protein-95 (PSD-95), which are crucial for synaptic strength and memory. nih.gov

Another study on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride demonstrated neuroprotective effects against ischemic neuronal damage in the brain, likely through its antioxidant properties. nih.gov Furthermore, some benzofuran (B130515) derivatives have been shown to exert neuroprotective effects, with one compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane, being investigated for the treatment of Alzheimer's and Parkinson's diseases. researchgate.net

Computational and Biophysical Characterization of Molecular Interactions

Specific computational and biophysical data for this compound is scarce. However, studies on related compounds provide a framework for understanding its potential molecular interactions.

Research on 4-phenylbutan-2-amine investigated its binding interaction with Bovine Serum Albumin (BSA) using spectroscopic techniques like UV-Visible and fluorescence spectroscopy. The study found that 4-phenylbutan-2-amine has a strong ability to quench the intrinsic fluorescence of BSA through a static quenching mechanism, indicating a binding interaction. Circular Dichroism (CD) spectra revealed that this interaction leads to conformational changes in the secondary structure of BSA.

Computational studies on (Butan-2-yl)(3-phenylpropyl)amine and similar compounds have been used to predict physicochemical properties such as the HOMO-LUMO gap and dipole moment. Such computational approaches are valuable for understanding the electronic properties and potential reactivity of these molecules.

Rigorous Structure Activity Relationship Sar Studies for Butan 2 Yl 2 Phenylpropyl Amine Analogues

Systematic Structural Modifications and Their Functional Consequences

The biological activity of phenethylamine (B48288) derivatives is exquisitely sensitive to structural modifications. Alterations to the alkylamine side chain, the phenyl ring, and the nitrogen substituent can profoundly impact receptor affinity, selectivity, and functional efficacy.

The N-(butan-2-yl) group is a key feature of the titular compound, contributing to its lipophilicity and steric profile. The size and branching of the N-alkyl substituent in phenethylamines are known to influence their interaction with biological targets.

In the broader class of N-alkylated amphetamines, an increase in the length of the N-alkyl chain generally leads to a decrease in central nervous system stimulant potency. For instance, N-butylamphetamine is reported to be approximately six-fold less potent than amphetamine. biomolther.org This suggests that while a certain degree of lipophilicity is beneficial for crossing the blood-brain barrier, excessive bulk on the nitrogen atom can be detrimental to activity, possibly due to steric hindrance at the receptor binding site.

The stereochemistry of the butan-2-yl group, which contains a chiral center, is also expected to be a significant determinant of biological activity. The (R)- and (S)-enantiomers of the butan-2-yl moiety will orient differently within a chiral receptor binding pocket, potentially leading to significant differences in affinity and efficacy. However, specific studies detailing the stereoelectronic contributions of the butan-2-yl group in this specific compound are lacking.

Table 1: Hypothetical Impact of Butan-2-yl Moiety Modifications on Activity

| Modification of Butan-2-yl Moiety | Expected Impact on Lipophilicity | Potential Consequence on Activity | Rationale |

| Replacement with smaller alkyl groups (e.g., methyl, ethyl) | Decrease | Potentially increase potency | Reduced steric hindrance at the binding site, similar to trends seen in other N-alkylated amphetamines. |

| Replacement with larger or bulkier alkyl groups (e.g., pentyl, cyclohexyl) | Increase | Likely decrease potency | Increased steric clash with the receptor, following the general trend for N-substituted phenethylamines. |

| Introduction of polar functional groups (e.g., hydroxyl) | Decrease | May decrease or alter activity | Altered binding interactions and potentially reduced ability to cross the blood-brain barrier. |

Note: This table is based on general principles of medicinal chemistry and SAR of related compounds, as specific data for (Butan-2-yl)(2-phenylpropyl)amine is not available.

The 2-phenylpropyl core is a classic phenethylamine scaffold. Modifications to this part of the molecule, including substitution on the phenyl ring and alteration of the propyl chain, are well-established strategies for modulating pharmacological activity.

Substitution on the phenyl ring can dramatically alter the electronic properties and steric bulk of the molecule, influencing its interaction with receptors. For example, in a series of 4-substituted methcathinone (B1676376) analogs, the volume of the substituent at the 4-position of the phenyl ring was a key determinant of selectivity between dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Generally, small, electron-withdrawing or lipophilic groups can enhance potency, while larger groups may decrease it.

The alpha-methyl group on the propyl chain is also a critical feature. This methyl group is known to increase metabolic stability by sterically hindering monoamine oxidase (MAO), an enzyme responsible for the degradation of phenethylamines. It also introduces a chiral center, leading to stereoisomers with potentially different pharmacological profiles.

The nature of the substituent on the nitrogen atom is a primary determinant of the pharmacological profile of phenethylamines. N-alkylation, as with the butan-2-yl group, generally modulates potency and can shift selectivity between different receptor subtypes.

In a study of N-benzyl phenethylamines, N-benzyl substitution was found to significantly increase affinity and potency at the 5-HT2A receptor compared to the primary amine counterparts. nih.gov This highlights that while simple alkyl chains can decrease potency, more complex substituents like a benzyl (B1604629) group can introduce favorable binding interactions. This suggests that the nature of the entire N-substituent, not just its size, is crucial.

Stereochemical Influence on Molecular Recognition and Biological Activity

The compound this compound possesses two chiral centers: one at the alpha-carbon of the 2-phenylpropyl moiety and another at the second carbon of the butan-2-yl group. This results in four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R).

It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit markedly different biological activities. This is due to the three-dimensional nature of receptor binding sites, which often show a high degree of stereoselectivity. For many phenethylamine derivatives, one enantiomer is significantly more potent than the other. For example, d-amphetamine ((S)-amphetamine) is 3-4 times more potent as a CNS stimulant than l-amphetamine ((R)-amphetamine).

While specific studies on the stereoisomers of this compound are not available, it is highly probable that the four stereoisomers would display different potencies and potentially different pharmacological profiles. The relative orientation of the phenyl group, the alpha-methyl group, and the N-(butan-2-yl) substituent would dictate the goodness of fit into the binding pocket of its target receptor(s).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties of the molecules with their observed activity.

To build a QSAR model for this compound analogues, a variety of physicochemical parameters, also known as descriptors, would need to be calculated for each analogue in a training set. These descriptors quantify different aspects of the molecule's properties.

Table 2: Key Physicochemical Parameters for QSAR Studies of Phenethylamine Analogues

| Parameter Class | Specific Descriptors | Relevance to Biological Activity |

| Electronic | Hammett constants (σ), Dipole moment, Partial atomic charges | Influence electrostatic interactions with the receptor, such as hydrogen bonding and salt bridges. |

| Steric | Taft's steric parameter (Es), Molar refractivity (MR), van der Waals volume | Describe the size and shape of the molecule, which are critical for fitting into the receptor binding site and avoiding steric clashes. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic substituent constant (π) | Determine the ability of the molecule to cross cell membranes and the blood-brain barrier, as well as hydrophobic interactions with the receptor. |

| Topological | Connectivity indices, Shape indices | Describe the overall topology and branching of the molecule. |

A QSAR study on para-substituted methcathinone analogues found that the steric parameter (Es) of the substituent on the phenyl ring correlated well with the in vitro selectivity for the dopamine transporter versus the serotonin transporter. This underscores the importance of steric factors in determining the pharmacological profile of this class of compounds. For a QSAR model of this compound analogues, descriptors for the N-substituent would also be critical.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions for this compound analogues involves computational techniques to forecast how these molecules will bind to and interact with specific biological targets. These models are built upon datasets of compounds with known activities and are used to guide the design of new molecules with desired pharmacological profiles.

Key aspects of predictive modeling for this class of compounds include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenethylamine analogues, these models can predict properties like receptor binding affinity or transporter inhibition potency based on physicochemical descriptors such as lipophilicity, electronic effects, and steric parameters of different substituents.

Machine Learning Models: More advanced predictive models utilize machine learning algorithms to identify complex patterns in SAR data. These models can be trained on large datasets of diverse chemical structures and their associated biological data to predict the activity of novel compounds like this compound analogues.

These predictive models are instrumental in prioritizing the synthesis and testing of new compounds, thereby accelerating the drug discovery process.

Pharmacophore Mapping and Molecular Docking Studies (Theoretical Basis)

Pharmacophore mapping and molecular docking are computational methods that provide insights into the three-dimensional (3D) structural requirements for a molecule to interact with a specific biological target.

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups) that are necessary for a molecule to bind to its target. For amphetamine analogues, a pharmacophore model might include a protonated nitrogen atom, an aromatic ring, and specific hydrophobic regions, all at defined distances from each other. nih.gov A well-defined pharmacophore model serves as a 3D query to screen virtual libraries of compounds for potential new active molecules.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com The process involves placing the 3D structure of the ligand into the binding site of the target protein and calculating the binding energy for different poses. mdpi.com For this compound analogues, docking studies can help visualize how the butan-2-yl group, the 2-phenylpropyl moiety, and the amine group fit into the binding pockets of targets like monoamine transporters or receptors. mdpi.com The results of docking studies can explain observed SAR trends and guide the design of analogues with improved affinity and selectivity.

Detailed Preclinical Metabolism and Biotransformation Investigations

Characterization of Metabolite Profiles (using analytical methods)

The identification and quantification of metabolites are achieved through a combination of separation and detection techniques.

Sample Preparation : Following incubation in in vitro systems, the samples are processed to remove proteins and other interfering substances. This often involves protein precipitation with organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE). journal-imab-bg.org

Analytical Techniques :

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites to increase their volatility. nih.govukm.my GC-MS provides both retention time and mass spectral data, which aids in the structural elucidation of metabolites. journal-imab-bg.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most widely used technique for metabolite profiling due to its applicability to a broader range of compounds, including those that are not volatile or are thermally labile. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which helps in determining the elemental composition of metabolites. nih.gov

The data obtained from these analyses would allow for the construction of a detailed metabolite profile, as illustrated in the hypothetical table below.

| Hypothetical Metabolite | Proposed Biotransformation | Analytical Method for Identification |

| M1: 2-Phenylpropylamine (B128651) | N-dealkylation of the butan-2-yl group | GC-MS, LC-MS/MS |

| M2: 4-Hydroxy-(butan-2-yl)(2-phenylpropyl)amine | Aromatic hydroxylation | LC-MS/MS |

| M3: (Butan-2-yl)(2-hydroxy-2-phenylpropyl)amine | Aliphatic hydroxylation on the propyl chain | LC-MS/MS |

| M4: Phenylacetone | Oxidative deamination of M1 | GC-MS (after derivatization) |

| M5: 1-Phenyl-2-propanol | Carbonyl reduction of M4 | GC-MS, LC-MS |

Enzyme Kinetics of Metabolic Processes in Subcellular Fractions

To understand the efficiency of the metabolic pathways, enzyme kinetic parameters are determined. These studies are typically performed using human liver microsomes or recombinant enzymes. nih.gov

Michaelis-Menten Kinetics : The relationship between the rate of metabolism and the substrate concentration is often described by the Michaelis-Menten equation. The key parameters determined are:

Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of its maximum. It is an indicator of the affinity of the enzyme for the substrate.

Vmax (maximum reaction velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

Intrinsic Clearance (CLint) : This is calculated as the ratio of Vmax to Km and represents the inherent ability of an enzyme to metabolize a substrate. nih.gov

These kinetic parameters are vital for predicting the in vivo clearance of the compound. nih.gov A hypothetical data table for the enzyme kinetics of the primary metabolic pathways is presented below.

| Metabolic Pathway | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) |

| N-dealkylation | CYP2D6 | 15 | 500 | 33.3 |

| Aromatic Hydroxylation | CYP2D6 | 25 | 300 | 12.0 |

| N-dealkylation | CYP3A4 | 50 | 800 | 16.0 |

Stability Assessment in In Vitro Biological Systems

The metabolic stability of a compound provides an early indication of its likely in vivo half-life and oral bioavailability. nih.gov

Liver Microsomal Stability Assay : (Butan-2-yl)(2-phenylpropyl)amine would be incubated with liver microsomes and NADPH (a necessary cofactor for CYP enzymes) over a period of time. nih.govnih.gov The disappearance of the parent compound is monitored by LC-MS or GC-MS.

Hepatocyte Stability Assay : Incubations with intact hepatocytes provide a more comprehensive picture of metabolic stability as they contain both Phase I and Phase II enzymes, as well as transporters. nih.gov

Data Analysis : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

The results from these stability assays are crucial for ranking and selecting compounds during the drug discovery process. A hypothetical stability assessment is summarized in the table below.

| In Vitro System | Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 106 cells) | Predicted Hepatic Extraction Ratio |

| Liver Microsomes | Human | 45 | 15.4 | Low to Intermediate |

| Liver Microsomes | Rat | 20 | 34.7 | Intermediate to High |

| Hepatocytes | Human | 60 | 11.6 | Low |

| Hepatocytes | Rat | 25 | 27.7 | Intermediate |

Advanced Analytical Methodologies for Characterization and Trace Quantification

High-Resolution Chromatographic Separations

Chromatographic methods are fundamental for separating the compound from complex mixtures, a critical step for both qualitative and quantitative analysis.

The development of a robust HPLC method for (Butan-2-yl)(2-phenylpropyl)amine would involve a systematic optimization of several key parameters to achieve efficient separation and sensitive detection. A typical approach would involve reversed-phase chromatography, likely utilizing a C18 column. The mobile phase would be a carefully selected mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention and elution of this relatively non-polar amine.

Method development would focus on optimizing the mobile phase composition (including pH and buffer concentration), column temperature, and flow rate to ensure sharp, symmetrical peaks with adequate retention times. Detection would likely be performed using a UV detector, set at a wavelength corresponding to the absorbance maximum of the phenyl group in the compound. For trace quantification, more sensitive detectors like a fluorescence detector (potentially after derivatization) or a mass spectrometer would be employed. h-brs.dechemicalbook.comresearchgate.netnih.gov

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.05 M Ammonium (B1175870) Acetate (pH 9) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 30 °C |

| Note: This table represents a typical starting point for method development and is not based on experimental data for the specific compound. |

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. An UPLC method for this compound would offer significant advantages in terms of speed and efficiency, making it ideal for high-throughput screening or the analysis of complex samples. The principles of method development would be similar to HPLC, but with adjustments to flow rate and gradient profiles to leverage the capabilities of the UPLC system.

Given that this compound is a secondary amine, it may possess sufficient volatility for gas chromatographic analysis, particularly after derivatization to improve its thermal stability and chromatographic behavior. A common derivatizing agent for amines is trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the elution of the compound as a sharp peak within a reasonable timeframe. A flame ionization detector (FID) would provide good sensitivity for quantification, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive identification based on the mass spectrum. researchgate.net

Cutting-Edge Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules like this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methylene (B1212753) protons of the propyl and butyl chains, and the methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide crucial information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the nitrogen atom would exhibit a characteristic downfield shift.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom). For example, the carbon atoms directly bonded to the nitrogen would be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign the proton and carbon signals and to establish the complete bonding network within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in the determination of the compound's conformation. pdx.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.1 - 7.3 |

| CH-N (Butan-2-yl) | ~2.5 - 3.0 |

| CH-Phenyl (2-phenylpropyl) | ~2.7 - 3.2 |

| CH₂ (Propyl) | ~1.6 - 1.8 |

| CH₂ (Butyl) | ~1.3 - 1.5 |

| CH₃ (Butyl & Propyl) | ~0.8 - 1.2 |

| Note: These are estimated values based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary. |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

ESI-MS: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing amines. In positive ion mode, it would generate the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, enabling the determination of the elemental formula with high confidence. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. For this compound, characteristic fragmentation pathways would likely involve cleavage of the C-C bonds alpha to the nitrogen atom, leading to the loss of a propyl or butyl radical, and cleavage of the bond between the phenyl group and the propyl chain. The analysis of these fragment ions provides valuable structural information. rsc.orgrsc.org

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₂₁N |

| Exact Mass [M] | 191.1674 |

| m/z of [M+H]⁺ | 192.1752 |

| Major Fragment Ions (m/z) | Loss of C₄H₉ (butyl), Loss of C₃H₇ (propyl), Tropylium ion (C₇H₇⁺) |

| Note: Fragmentation patterns are predictive and based on the general fragmentation of secondary amines. |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, Fourier-Transform Infrared (FT-IR) spectroscopy provides a characteristic fingerprint based on the vibrational frequencies of its specific bonds.

As a secondary amine, the most notable feature in its IR spectrum is the N-H stretching vibration. orgchemboulder.com This typically appears as a single, relatively weak to moderate absorption band in the region of 3350–3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comopenstax.org

The presence of both aliphatic and aromatic C-H bonds will also be evident. The sp³-hybridized C-H bonds of the butan-2-yl and propyl groups will produce strong, sharp peaks in the 2960–2850 cm⁻¹ range. spectroscopyonline.com Aromatic C-H stretching from the phenyl group is expected at wavenumbers just above 3000 cm⁻¹. wpmucdn.com

Other key absorptions include the C-N stretching of the aliphatic amine, which is typically found in the 1250–1020 cm⁻¹ range, and the characteristic C=C stretching vibrations of the aromatic ring, which appear at approximately 1600 cm⁻¹ and 1450 cm⁻¹. orgchemboulder.comlibretexts.org A broad N-H wagging band, characteristic of primary and secondary amines, can also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Moderate |

| C-H Stretch | Aromatic | 3100 - 3000 | Variable |

| C-H Stretch | Aliphatic (sp³) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~1600 and ~1450 | Moderate |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Moderate |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Method Validation and Application in Preclinical Research Samples

For the quantification of this compound in preclinical research samples, such as rat plasma, a validated bioanalytical method is essential to ensure reliable data. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a common choice. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that the analytical procedure is suitable for its intended purpose. europa.euich.org

The validation process assesses several key parameters:

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components or metabolites. ich.org

Linearity and Range: The linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. ich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. ich.org These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples) and on different days (inter-day) and within the same day (intra-day). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgnih.gov

Recovery and Matrix Effect: Recovery is the extraction efficiency of an analytical method, while the matrix effect assesses the influence of matrix components on the ionization of the analyte. nih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles and short-term and long-term storage. researchgate.net

Table 2: Representative HPLC Method Validation Parameters for Quantification in Plasma

| Validation Parameter | Specification | Example Result |

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -5.2% to +7.8% |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 3.5% to 9.1% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | 4.8% to 11.2% |

| Lower Limit of Quantitation (LOQ) | - | 1 ng/mL |

| Recovery | Consistent and reproducible | > 90% |

Chiral Separation Techniques for Enantiomeric Purity Assessment

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers: two pairs of enantiomers which are diastereomers of each other. The separation and quantification of these stereoisomers are critical, as they can exhibit different pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.comnih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). eijppr.com These phases create a chiral environment where the transient diastereomeric complexes formed between the individual enantiomers and the CSP have different stabilities, leading to different retention times. eijppr.com

For amines like this compound, polysaccharide-based CSPs are highly effective. eijppr.comyakhak.org These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. yakhak.orgyoutube.com The chiral recognition mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. youtube.com

The development of a successful chiral separation method often involves screening various CSPs and mobile phase compositions. Normal-phase chromatography, using a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as ethanol (B145695) or isopropanol, is commonly employed for the separation of chiral amines. yakhak.orghplc.eu The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), can improve peak shape and resolution.

Table 3: Example Chiral HPLC Conditions for Separation of Phenylalkylamine Stereoisomers

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This systematic approach, combining spectroscopic identification, rigorous method validation, and advanced chiral separation, provides the comprehensive analytical framework necessary for the scientific investigation of this compound.

Strategic Research Applications and Fundamental Utility of Butan 2 Yl 2 Phenylpropyl Amine in Chemical Biology and Organic Synthesis

Versatile Precursor in Complex Organic Synthesis

The reactivity of the secondary amine group, combined with the stereochemical complexity of (butan-2-yl)(2-phenylpropyl)amine, makes it a valuable starting material for the synthesis of more complex molecules. Secondary amines are important reagents for the formation of carbon-nitrogen bonds, a crucial step in many organic and medicinal chemistry syntheses. enamine.net

Building Block for Novel Heterocyclic Systems

Secondary amines are frequently used as building blocks for the synthesis of a wide variety of heterocyclic compounds. For instance, they are key components in the synthesis of substituted pyridines. researchgate.netorganic-chemistry.orgmdpi.comillinois.edu The reaction of a secondary amine with other reagents can lead to the formation of various heterocyclic rings that are present in many biologically active molecules and pharmaceuticals. researchgate.net